3-(Pyrazin-2-yl)prop-2-yn-1-amine

Click Chemistry Bioconjugation Chemical Biology

3-(Pyrazin-2-yl)prop-2-yn-1-amine (CAS 1315367-15-7) is a heterocyclic building block that incorporates a pyrazine ring directly linked to a terminal alkyne via a propargylamine moiety. This molecular architecture imparts a unique combination of properties: the pyrazine ring serves as a hydrogen bond acceptor and a bioisostere for phenyl rings, while the alkyne enables downstream derivatization through click chemistry (CuAAC/SPAAC) [3.0.CO;2-5" target="_blank">2].

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 1315367-15-7
Cat. No. B1423477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrazin-2-yl)prop-2-yn-1-amine
CAS1315367-15-7
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C#CCN
InChIInChI=1S/C7H7N3/c8-3-1-2-7-6-9-4-5-10-7/h4-6H,3,8H2
InChIKeyAPWGPWSTUZZWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrazin-2-yl)prop-2-yn-1-amine (CAS 1315367-15-7): A Versatile Pyrazine-Propargylamine Building Block for Chemical Biology and Medicinal Chemistry Procurement


3-(Pyrazin-2-yl)prop-2-yn-1-amine (CAS 1315367-15-7) is a heterocyclic building block that incorporates a pyrazine ring directly linked to a terminal alkyne via a propargylamine moiety [1]. This molecular architecture imparts a unique combination of properties: the pyrazine ring serves as a hydrogen bond acceptor and a bioisostere for phenyl rings, while the alkyne enables downstream derivatization through click chemistry (CuAAC/SPAAC) [2]. The primary amine provides a handle for further functionalization, such as amide bond formation. The compound is commercially available with a typical purity of 95-98% .

Why 3-(Pyrazin-2-yl)prop-2-yn-1-amine (CAS 1315367-15-7) Is Not Interchangeable with Common Pyrazine Analogs


Generic substitution of 3-(Pyrazin-2-yl)prop-2-yn-1-amine with other pyrazine derivatives or simple propargylamines is not advisable due to the synergistic effect of its three functional groups [1]. Simple pyrazines lack the alkyne handle, making them inert to click chemistry. Conversely, linear propargylamines lack the aromatic heterocycle that imparts rigidity and potential for π-stacking interactions. The specific electronic properties of the 2-substituted pyrazine, with its two nitrogen atoms, influence the alkyne's reactivity and the amine's basicity, affecting conjugation efficiency and binding affinity in biological contexts [2]. This compound occupies a distinct chemical space that is not replicated by analogs such as 3-(Pyridin-2-yl)prop-2-yn-1-amine or N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine.

Quantitative Evidence Guide for 3-(Pyrazin-2-yl)prop-2-yn-1-amine (CAS 1315367-15-7): Key Differentiators for Procurement and Experimental Design


Click Chemistry Conjugation Efficiency of Pyrazine-2-yl Alkyne vs. Phenyl Alkyne

In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), the electron-withdrawing nature of the pyrazine ring significantly increases the reaction rate of its terminal alkyne compared to an electron-neutral phenyl alkyne [1]. This is a direct consequence of the pyrazine's two nitrogen atoms lowering the electron density on the alkyne, making it more susceptible to nucleophilic attack by the copper acetylide intermediate.

Click Chemistry Bioconjugation Chemical Biology

Pyrazine as a Superior Bioisostere for Phenyl in Kinase Inhibitor Binding Affinity

In matched molecular pair analysis, substituting a phenyl ring with a pyrazine in the hinge-binding region of kinase inhibitors can dramatically improve binding affinity. For example, in a series of Chk1 kinase inhibitors, replacing a phenyl group with a 5-cyanopyrazin-2-yl group led to IC50 values in the 3-10 nM range, a >100-fold improvement over the phenyl analog [1]. The pyrazine nitrogen acts as an additional hydrogen bond acceptor with the kinase hinge, while its electron deficiency improves solubility and reduces lipophilicity.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Comparison of Pyrazine vs. Pyridine Alkyne Conjugates for Metabolic Stability

The 1,4-diazine system of pyrazine offers a distinct advantage over the more electron-rich pyridine ring in terms of metabolic stability. Pyridine N-oxidation by cytochrome P450 enzymes is a common metabolic liability. In contrast, the pyrazine core, with its two electron-withdrawing nitrogens, is less prone to this oxidation pathway [1]. This is supported by studies showing that pyrazine-containing compounds often exhibit lower intrinsic clearance in liver microsome assays compared to their pyridine counterparts [2].

ADME Drug Metabolism Pharmacokinetics

High-Value Application Scenarios for 3-(Pyrazin-2-yl)prop-2-yn-1-amine (CAS 1315367-15-7) Based on Differentiating Evidence


Rapid Assembly of Targeted Chemical Probes via Accelerated Click Chemistry

Researchers developing activity-based probes (ABPs) or affinity-based probes (AfBPs) can leverage the enhanced click kinetics of the pyrazinyl alkyne (as per Evidence 3.1). This allows for efficient labeling of low-abundance protein targets in complex proteomes using lower probe concentrations and shorter incubation times, minimizing off-target labeling and preserving native cellular states [1].

Optimization of Kinase Inhibitor Leads through Strategic Hinge-Binding Motif Replacement

Medicinal chemists can use 3-(Pyrazin-2-yl)prop-2-yn-1-amine as a key intermediate to synthesize focused libraries of kinase inhibitors. The well-documented >100-fold potency improvement observed when replacing a phenyl group with a pyrazine in the hinge-binding region (as per Evidence 3.2) provides a rational design strategy for improving the affinity and selectivity of existing lead compounds [2].

Development of Metabolically Stable In Vivo Tracers and Therapeutics

For projects transitioning from in vitro to in vivo models, incorporating the pyrazine core is a strategic move to mitigate common metabolic liabilities. The predicted low intrinsic clearance of pyrazine-containing compounds (as per Evidence 3.3) makes 3-(Pyrazin-2-yl)prop-2-yn-1-amine an ideal building block for synthesizing PET tracers or drug candidates that require sustained target engagement and reduced clearance [3].

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